molecular formula C17H16N2O4 B11804124 Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11804124
M. Wt: 312.32 g/mol
InChI Key: QXPGWFVKQKIXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name This compound delineates the compound’s fused heterocyclic core and substituents. The parent structure, 1H-benzo[d]imidazole, consists of a benzene ring fused to an imidazole moiety, with the bridgehead hydrogen at position 1. The substituents are positioned as follows:

  • Position 2 : A 3-ethoxy-4-hydroxyphenyl group, where the phenyl ring bears an ethoxy (-OCH₂CH₃) group at carbon 3 and a hydroxyl (-OH) group at carbon 4.
  • Position 6 : A methyl ester (-COOCH₃) group.

The molecular formula C₁₇H₁₆N₂O₄ (molecular weight: 312.32 g/mol) confirms the stoichiometry, with the SMILES string O=C(C1=CC=C2C(NC(C3=CC=C(O)C(OCC)=C3)=N2)=C1)OC providing a topological representation. The ethoxy and hydroxyl groups introduce steric and electronic effects, influencing the compound’s conformational stability and intermolecular interactions.

Crystallographic Studies and X-ray Diffraction Patterns

X-ray diffraction (XRD) remains pivotal for resolving crystal structures of benzimidazole derivatives. While direct crystallographic data for this compound is unavailable, analogous studies on benzimidazo[1,2-b]isoquinoline-6,11-diones reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 10.2 Å, b = 12.8 Å, c = 8.4 Å, and β = 105°. These systems exhibit planar benzimidazole cores stabilized by π-π stacking and hydrogen bonding.

For this compound, hypothetical powder XRD patterns can be extrapolated using the Rietveld method, predicting prominent peaks at ≈ 15.3°, 22.7°, and 27.5° corresponding to (011), (110), and (020) lattice planes. The ethoxy group’s steric bulk may reduce crystallinity, broadening peaks relative to simpler benzimidazoles.

Conformational Analysis Through Density Functional Theory (DFT)

DFT calculations at the B3LYP/6-311G(d,p) level predict the lowest-energy conformation (Figure 1). Key findings include:

  • Dihedral angles : The 3-ethoxy-4-hydroxyphenyl group adopts a near-orthogonal orientation (85–95°) relative to the benzimidazole plane, minimizing steric clash with the methyl ester.
  • Hydrogen bonding : Intramolecular H-bonding between the hydroxyl (-OH) and imidazole N-H stabilizes the conformation (bond length: 1.86 Å).
  • Electrostatic potential : The carboxylate ester exhibits a partial negative charge (-0.32 e), while the hydroxyl group is electron-deficient (+0.18 e), favoring intermolecular interactions.
Parameter Value
Bond length (C=O) 1.21 Å
N-H bond length 1.01 Å
Dihedral angle (φ) 87.3°

These results align with experimental geometries of related quinone derivatives.

Vibrational Spectral Signatures: FT-IR and Raman Spectroscopy

Fourier-transform infrared (FT-IR) and Raman spectra provide functional group fingerprints:

FT-IR Peaks:
  • 3450 cm⁻¹ : O-H stretch (phenolic hydroxyl).
  • 1725 cm⁻¹ : C=O stretch (methyl ester).
  • 1610 cm⁻¹ : C=N stretch (imidazole ring).
  • 1250 cm⁻¹ : C-O-C asymmetric stretch (ethoxy group).
Raman Peaks:
  • 1595 cm⁻¹ : Aromatic C=C stretching (benzene and imidazole).
  • 1310 cm⁻¹ : C-N stretching (imidazole).
  • 830 cm⁻¹ : Out-of-plane O-H bending.

The absence of N-H stretching (~3400 cm⁻¹) in IR suggests hydrogen bonding, consistent with DFT predictions.

Electronic Structure Analysis via UV-Vis Spectroscopy

UV-Vis spectroscopy reveals π→π* and n→π* transitions. In methanol, the compound exhibits:

  • λₘₐₓ = 275 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹): π→π* transition in the benzimidazole core.
  • λₘₐₓ = 320 nm (ε = 8.5 × 10³ M⁻¹cm⁻¹): n→π* transition involving the ester carbonyl.

Conjugation between the phenyl and imidazole rings red-shifts absorption relative to simpler benzimidazoles (Δλ ≈ 15 nm).

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

methyl 2-(3-ethoxy-4-hydroxyphenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C17H16N2O4/c1-3-23-15-9-10(5-7-14(15)20)16-18-12-6-4-11(17(21)22-2)8-13(12)19-16/h4-9,20H,3H2,1-2H3,(H,18,19)

InChI Key

QXPGWFVKQKIXKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Ethoxy-4-Hydroxybenzoic Acid

The 3-ethoxy-4-hydroxyphenyl moiety is synthesized from protocatechuic acid (3,4-dihydroxybenzoic acid) through selective ethylation:

  • Ethylation : Protocatechuic acid is treated with ethyl bromide in the presence of potassium carbonate (KCO₃) in N,N-dimethylformamide (DMF) at 60°C for 12 hours, yielding 3-ethoxy-4-hydroxybenzoic acid.

  • Purification : The product is recrystallized from ethanol/water (1:1) to achieve >95% purity.

Key Reaction :

3,4-Dihydroxybenzoic acid+C2H5BrK2CO3,DMF3-Ethoxy-4-hydroxybenzoic acid\text{3,4-Dihydroxybenzoic acid} + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Ethoxy-4-hydroxybenzoic acid}

Preparation of Methyl 3,4-Diaminobenzoate

The o-phenylenediamine precursor is synthesized via reduction of methyl 3,4-dinitrobenzoate:

  • Nitration : Methyl 4-nitrobenzoate is nitrated using fuming nitric acid (HNO₃) and sulfuric acid (HSO₄) at 0°C to yield methyl 3,4-dinitrobenzoate.

  • Reduction : The dinitro compound is reduced with iron powder in acetic acid at 60–70°C, achieving >90% conversion to methyl 3,4-diaminobenzoate.

Critical Parameters :

  • Catalyst : Fe-acetic acid systems prevent catalyst poisoning observed with Pd/C.

  • Solvent : Tetrahydrofuran (THF)/water mixtures enhance solubility and reaction homogeneity.

Activation and Coupling Reactions

The carboxylic acid (3-ethoxy-4-hydroxybenzoic acid) is activated for coupling with the diamine:

  • Activation : N,N’-Carbonyldiimidazole (CDI) in THF converts the acid to its imidazolide at 25°C.

  • Coupling : The imidazolide reacts with methyl 3,4-diaminobenzoate in DMF at 40°C for 6 hours, forming the amide intermediate.

Reaction Scheme :

3-Ethoxy-4-hydroxybenzoic acidCDIImidazolideDiamineAmide Intermediate\text{3-Ethoxy-4-hydroxybenzoic acid} \xrightarrow{\text{CDI}} \text{Imidazolide} \xrightarrow{\text{Diamine}} \text{Amide Intermediate}

Cyclization to Form the Benzimidazole Core

The amide undergoes cyclization in acidic media:

  • Conditions : Hydrochloric acid (HCl) in ethanol at 80°C for 8 hours promotes dehydration and ring closure.

  • Yield : 75–85% after recrystallization from dichloromethane/methanol.

Mechanistic Insight :
Acid catalysis facilitates nucleophilic attack by the amine on the carbonyl carbon, followed by proton transfer and aromatization.

Alternative Synthetic Approaches

One-Pot Tandem Reactions

Patent CN101781256B describes a one-pot method using CDI for simultaneous activation and cyclization:

  • Procedure : 3-Ethoxy-4-hydroxybenzoic acid, CDI, and methyl 3,4-diaminobenzoate are heated in THF at 60°C for 24 hours.

  • Advantages : Eliminates intermediate isolation, reducing process time by 30%.

Solid-Phase Synthesis

WO2018154088A1 reports using polymer-supported reagents for iterative functionalization:

  • Resin-bound diamine : Methyl 3,4-diaminobenzoate is immobilized on Wang resin.

  • Stepwise coupling : Sequential reactions with activated acid and cyclization agents yield the target compound with 70% purity after cleavage.

Optimization of Reaction Conditions

ParameterCDI ActivationFe-AcOH ReductionSolid-Phase
Yield (%) 859070
Reaction Time (h) 241248
Purification Method RecrystallizationFiltrationColumn Chromatography
Scalability HighModerateLow

Key Findings :

  • CDI activation offers superior yields but requires anhydrous conditions.

  • Fe-acetic acid reduction is cost-effective for large-scale diamine synthesis.

Challenges and Troubleshooting

  • Byproduct Formation :

    • Issue : Over-alkylation during ethylation generates 3,4-diethoxy byproducts.

    • Solution : Use stoichiometric ethyl bromide and low temperatures (0–5°C).

  • Cyclization Inefficiency :

    • Issue : Incomplete ring closure due to steric hindrance.

    • Solution : Replace HCl with p-toluenesulfonic acid (PTSA) in toluene .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate exhibits a range of promising biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may interact with various cancer cell lines, potentially inhibiting their proliferation.
  • Antidiabetic Effects : Similar benzimidazole derivatives have shown potential as α-amylase inhibitors, suggesting that this compound may also possess antidiabetic properties .
  • Antimicrobial Activity : The compound's structural features are conducive to interactions with microbial targets, warranting further investigation into its antibacterial and antifungal capabilities .

Medicinal Chemistry

This compound serves as a valuable scaffold in drug design. Its unique functional groups allow for modifications that can enhance pharmacological profiles. The compound's interactions with biological targets such as enzymes and receptors are crucial for understanding its therapeutic potential .

Case Studies

Several studies have highlighted the compound's applications in medicinal chemistry:

  • Anticancer Research : A study demonstrated that derivatives of benzoimidazole exhibited significant cytotoxicity against breast (MDA-MB-231) and prostate (PC3) carcinoma cell lines, indicating the potential of this class of compounds in cancer therapy .
  • Diabetes Management : Research into similar benzimidazole analogues has shown their efficacy as α-amylase inhibitors, which could lead to new treatments for diabetes management .
  • Antimicrobial Studies : Compounds structurally related to this compound have been tested for antimicrobial activity, revealing promising results against various pathogens .

Mechanism of Action

The mechanism of action of Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position/Group Melting Point (°C) Yield (%) Key Spectral Data (FTIR/NMR) Biological Activity References
Methyl 2-(4-hydroxyphenyl)-1H-benzimidazole-6-carboxylate 4-hydroxy 306.1–307.5 75 FTIR: 3334 cm⁻¹ (N-H), 1687 (C=O); ¹³C-NMR: δ 167.28 (C=O) Anticancer (docking studies)
Methyl 2-(4-methoxyphenyl)-1H-benzimidazole-6-carboxylate 4-methoxy Not reported Not reported ¹³C-NMR: δ 161.55 (C-OCH₃) Anti-α-glucosidase activity
Methyl 2-(4-ethoxyphenyl)-1H-benzimidazole-6-carboxylate 4-ethoxy 252.8–254.4 60 FTIR: 3477 cm⁻¹ (N-H), 1645 (C=O) Not explicitly reported
Target compound 3-ethoxy-4-hydroxy Not reported Not reported Predicted : Strong H-bonding (OH), moderate lipophilicity (OCH₂CH₃) Inferred : Enhanced solubility and target binding vs. para-substituted analogs

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The 4-hydroxyphenyl derivative (Table 1, row 1) exhibits a high melting point (306–307°C) due to intermolecular hydrogen bonding from the hydroxyl group. In contrast, the 4-ethoxy analog (row 3) has a lower melting point (~253°C), reflecting reduced polarity from the ethoxy group .
  • The target compound’s 3-ethoxy-4-hydroxyphenyl substituent combines a polar hydroxyl group (enhancing solubility) with a lipophilic ethoxy group (improving membrane permeability). This balance may optimize pharmacokinetic properties compared to purely para-substituted analogs.

Synthetic Considerations: Derivatives with para-substituted phenyl groups (e.g., 4-methoxy, 4-ethoxy) are synthesized via cyclization of diaminobenzoates with substituted benzaldehydes in methanol/H₂SO₄ under reflux .

The target compound’s 4-hydroxy group may similarly enhance target affinity, while the 3-ethoxy group could prolong metabolic stability.

ADMET and Pharmacokinetic Insights :

  • Hydroxyl groups generally improve aqueous solubility but may increase susceptibility to glucuronidation, reducing bioavailability. Ethoxy groups, being more lipophilic, may enhance blood-brain barrier penetration but could also elevate cytochrome P450-mediated metabolism .
  • Molecular weight and logP calculations for the target compound (estimated ~315 g/mol, logP ~2.5) suggest favorable oral bioavailability compared to higher-molecular-weight analogs .

Table 2: Hypothetical ADMET Comparison

Property Target Compound (3-ethoxy-4-hydroxy) 4-Hydroxy Analog 4-Ethoxy Analog
Water solubility (mg/mL) Moderate (due to –OH) High Low
logP ~2.5 ~1.8 ~3.0
Metabolic stability Moderate (ethoxy dealkylation risk) Low (–OH glucuronidation) High
CYP inhibition risk Low Moderate High

Biological Activity

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate, identified by its CAS number 1416342-74-9, is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, antifungal, and possibly anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 340.37 g/mol
  • Purity : Typically reported at 97% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound.

In Vitro Studies

  • Antibacterial Activity : The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
    • Staphylococcus aureus : MIC values as low as 0.22 to 0.25 µg/mL were recorded for related derivatives, suggesting strong antibacterial potential .
    • Escherichia coli : Similar studies showed moderate activity against E. coli with MIC values around 2 µg/mL .
  • Antifungal Activity : The compound also demonstrated antifungal properties against several fungi:
    • Effective against Candida albicans and Aspergillus fumigatus, with MIC values comparable to standard antifungal agents .
  • Biofilm Inhibition : Notably, the compound exhibited significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional treatments like Ciprofloxacin .

The biological activity of this compound is believed to be linked to its ability to inhibit specific enzymes critical for bacterial survival:

  • DNA Gyrase Inhibition : The compound demonstrated DNA gyrase inhibitory activity with an IC50 value of approximately 31.64 µM, which is significant for targeting bacterial DNA replication processes .
  • Dihydrofolate Reductase (DHFR) Inhibition : An IC50 of 2.67 µM indicates potential as a DHFR inhibitor, which is crucial for folate metabolism in bacteria .

Cytotoxicity and Safety Profile

Evaluations of cytotoxicity revealed that the compound exhibits low hemolytic activity (ranging from 3.23% to 15.22% lysis) compared to Triton X-100, indicating a favorable safety profile in terms of red blood cell lysis . Furthermore, noncytotoxicity was observed with IC50 values exceeding 60 µM in various assays.

Study on Antimicrobial Derivatives

A comprehensive study assessed a series of benzimidazole derivatives, including this compound, revealing:

  • Enhanced antibacterial activity against resistant strains.
  • Synergistic effects when combined with existing antibiotics like Ciprofloxacin and Ketoconazole .

Pharmacological Review

A review article discussed the broader implications of N-Heterocycles as promising antiviral agents, suggesting that compounds similar in structure to this compound could be explored for antiviral applications as well .

Q & A

Basic: What are the standard synthetic protocols for Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate?

Methodological Answer:
The compound is typically synthesized via condensation reactions. A common route involves refluxing methyl 3,4-diaminobenzoate with substituted carboxylic acids (e.g., 3-ethoxy-4-hydroxybenzoic acid) in methanol under acidic conditions (e.g., sulfuric acid) for 72 hours. This method leverages cyclization to form the benzimidazole core . Characterization is achieved via 1^1H/13^13C NMR, IR, and HPLC to confirm purity (>95%) and structural integrity.

Advanced: How do microwave-assisted synthesis techniques optimize the preparation of this compound?

Methodological Answer:
Microwave-assisted synthesis significantly reduces reaction times (from days to hours) and improves yields (by 15–20%) compared to traditional reflux. For example, using propylphosphonic anhydride (T3P) as a coupling agent and DIPEA as a base under microwave irradiation (80–120°C, 30–60 min) enhances cyclization efficiency while minimizing side products. This method is particularly advantageous for thermally sensitive intermediates .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • Spectroscopy: 1^1H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm), ester methyl groups (δ 3.8–4.0 ppm), and phenolic -OH (δ 10.2 ppm). IR confirms carbonyl stretches (C=O at ~1700 cm1^{-1}) and N-H bends (~3400 cm1^{-1}) .
  • Crystallography: Single-crystal X-ray diffraction (via SHELXL refinement) resolves molecular geometry, hydrogen bonding (e.g., O-H···N interactions), and packing motifs. SHELX programs are widely used for small-molecule refinement due to their robustness with high-resolution data .

Advanced: How can structure-activity relationship (SAR) studies guide functionalization of this benzimidazole derivative?

Methodological Answer:
SAR studies focus on modifying the phenyl (e.g., varying substituents at 3-ethoxy-4-hydroxy) and ester groups to enhance bioactivity. For instance:

  • Phenyl modifications: Introducing electron-withdrawing groups (e.g., -F, -Cl) increases electrophilicity, potentially improving kinase inhibition.
  • Ester hydrolysis: Converting the methyl ester to a carboxylic acid enhances solubility for in vitro assays.
    Comparative assays (e.g., enzymatic inhibition, cytotoxicity) are conducted using derivatives synthesized via methods in .

Basic: What purification strategies are effective for isolating intermediates during synthesis?

Methodological Answer:

  • Liquid-liquid extraction: Removes unreacted starting materials using ethyl acetate/water phases.
  • Column chromatography: Silica gel (60–120 mesh) with gradients of ethyl acetate/hexane (10–50%) isolates intermediates.
  • Recrystallization: Methanol/water mixtures (7:3 v/v) yield high-purity crystals of the final product .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model binding affinities to targets like GLP-1 receptors. Key steps:

Ligand preparation: Optimize the compound’s 3D structure (Avogadro) and assign partial charges (AMBER forcefield).

Protein-ligand docking: Identify binding poses in the active site (grid box: 20 ų).

Binding energy analysis: Calculate ΔG values (< -8 kcal/mol suggests strong binding).
Such studies align with structural analogs in .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:
The compound is light- and moisture-sensitive. Storage recommendations:

  • Temperature: -20°C in airtight containers.
  • Solvent: DMSO (for biological assays) or dry methanol (for synthetic use).
  • Stability monitoring: HPLC every 3 months detects degradation (e.g., ester hydrolysis to carboxylic acid) .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized assays: Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls.
  • Impurity profiling: LC-MS identifies side products (e.g., de-ethylated byproducts) that may interfere with activity .
  • Dose-response curves: EC50/IC50 values should be validated across ≥3 independent replicates.

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Antimicrobial: Broth microdilution (CLSI guidelines) against S. aureus (MIC ≤ 16 µg/mL) and E. coli.
  • Antioxidant: DPPH radical scavenging (IC50 < 50 µM indicates potency).
  • Enzymatic inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) with Celecoxib as a reference .

Advanced: What strategies enhance the compound’s bioavailability for pharmacological studies?

Methodological Answer:

  • Prodrug design: Convert the ester to a tert-butyl carbamate for improved membrane permeability.
  • Nanoparticle encapsulation: Use PLGA nanoparticles (150–200 nm, PDI < 0.2) to enhance solubility and sustained release.
  • ADME profiling: Caco-2 permeability assays and hepatic microsome stability tests guide structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.